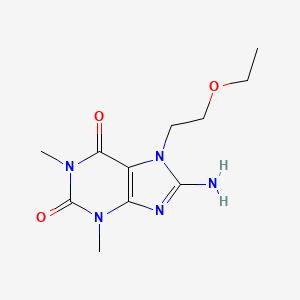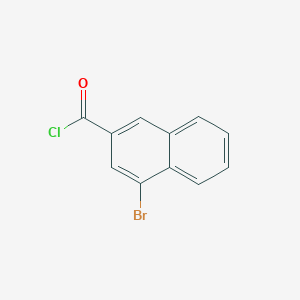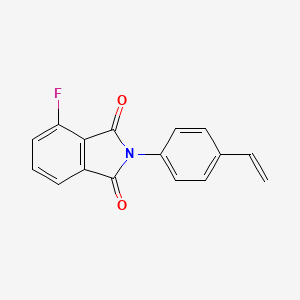![molecular formula C16H15NO3 B11849405 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)
2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione is a compound that belongs to the class of naphthoquinones. This compound is known for its unique structural motif, which is present in various natural products, drugs, and drug candidates. It has been found to exhibit a range of biological activities, making it a significant subject of study in pharmaceutical research and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,3-b]furan-4,9-diones, including 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione, can be achieved through various methods. One efficient method involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and delivers the desired compounds in good yields with excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which provides a waste-free approach for the synthesis of functionalized naphtho[2,3-b]furan-4,9-diones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of commercially available catalysts and reagents ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as bromine in acetic acid.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for reduction reactions.
Substitution: Substitution reactions can be facilitated by using strong bases or oxidants.
Major Products: The major products formed from these reactions include various substituted naphtho[2,3-b]furan-4,9-diones, which can exhibit different biological activities .
Scientific Research Applications
2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. It has been found to inhibit human keratinocyte hyperproliferation and exhibit cytotoxic activity towards specific cell lines . The exact molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to interfere with cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A structurally similar compound that shares many of the same biological activities.
Dihydronaphtho[2,3-b]furan-4,9-dione: Another related compound with similar synthetic routes and applications.
Uniqueness: 2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione stands out due to its specific diethylamino substitution, which imparts unique chemical and biological properties. This substitution enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-(diethylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C16H15NO3/c1-3-17(4-2)13-9-12-14(18)10-7-5-6-8-11(10)15(19)16(12)20-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
SFXNAUZGZPREEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)





![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)




![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
